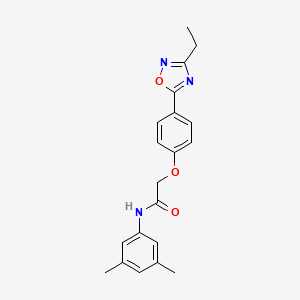
N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA, and it is synthesized using a specific method that involves several steps.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in inflammation, pain, and other processes. DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. DPA has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. DPA has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DPA has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in inflammation and neurodegeneration.
実験室実験の利点と制限
DPA has several advantages for lab experiments, including its high potency, selectivity, and stability. DPA has also been shown to have low toxicity and to be well-tolerated in animal studies. However, DPA has some limitations for lab experiments, including its limited solubility in water and its high cost.
将来の方向性
There are several future directions for the research on DPA, including the investigation of its potential as a drug candidate for the treatment of various diseases, the development of new synthesis methods for DPA, and the exploration of its applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its effects on various cellular and molecular pathways.
合成法
The synthesis of DPA involves several steps that include the reaction of 3,5-dimethylphenylamine with ethyl chloroacetate to form N-(3,5-dimethylphenyl)glycine ethyl ester. The next step involves the reaction of N-(3,5-dimethylphenyl)glycine ethyl ester with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol to form N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide or DPA.
科学的研究の応用
DPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. In medicinal chemistry, DPA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, DPA has been studied for its potential as a therapeutic agent for the treatment of inflammation, pain, and other conditions. In biotechnology, DPA has been investigated for its potential applications in drug delivery, imaging, and other areas.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-18-22-20(26-23-18)15-5-7-17(8-6-15)25-12-19(24)21-16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUWYUJVSWWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

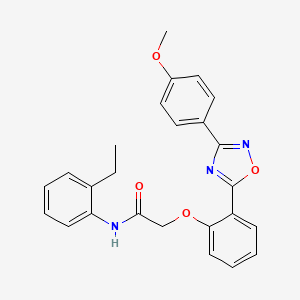

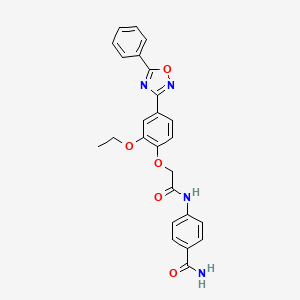




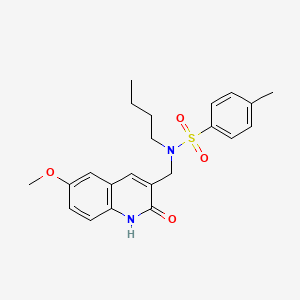


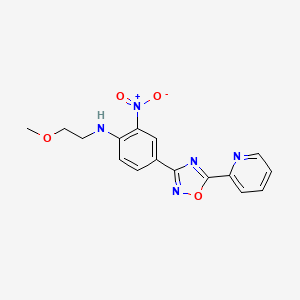
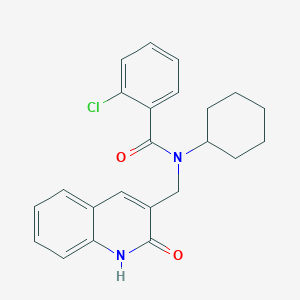
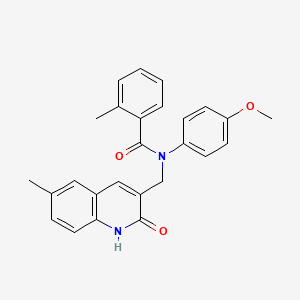
![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)